The diverse biological effects of ETYA have led to investigations into its potential therapeutic applications for various conditions, including:
5,8,11,14-Eicosatetraynoic acid, also known as ETYA, is a polyunsaturated fatty acid characterized by a long carbon chain with four triple bonds located at the 5th, 8th, 11th, and 14th positions. Its chemical formula is C20H24O2, and it is classified as an unsaturated fatty acid due to the presence of multiple double bonds in its structure. ETYA is derived from arachidonic acid and serves as a significant biochemical compound in various physiological processes.
The primary mechanism of action of ETYA is related to its ability to inhibit enzymes involved in the inflammatory response. Studies have shown that ETYA can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes [].
These reactions are crucial for understanding its role in biochemical pathways and its potential therapeutic applications.
5,8,11,14-Eicosatetraynoic acid exhibits significant biological activities:
The synthesis of 5,8,11,14-Eicosatetraynoic acid can be achieved through several methods:
The choice of synthesis method often depends on the desired purity and yield for research or therapeutic applications.
5,8,11,14-Eicosatetraynoic acid has several applications in research and medicine:
Interaction studies involving 5,8,11,14-Eicosatetraynoic acid have revealed important insights into its biochemical roles:
These findings underscore the importance of understanding how ETYA interacts with various biological systems.
5,8,11,14-Eicosatetraynoic acid shares structural similarities with other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Arachidonic Acid | C20H32O2 | Precursor for eicosanoids; involved in inflammation. |
5,8,11-Eicosatrienoic Acid | C20H30O2 | Contains three double bonds; less inhibitory activity. |
5-Hydroxyeicosatetraenoic Acid | C20H30O4 | Hydroxylated form; involved in signaling pathways. |
5,8,11-Trihydroxy-eicosatrienoic Acid | C20H30O6 | More polar; affects different signaling mechanisms. |
5,8,11,14-Eicosatetraynoic acid is unique due to its specific pattern of unsaturation and its potent inhibitory effects on key enzymes involved in inflammatory processes. This distinct profile makes it a valuable compound for both research and therapeutic applications.
The biosynthesis of polyacetylenic compounds like 5,8,11,14-Eicosatetraynoic acid involves specialized enzymes that have evolved from primary metabolism pathways. These enzymes, particularly those derived from Fatty Acid Desaturase 2 (FAD2), play crucial roles in introducing carbon-carbon triple bonds into fatty acid chains. FAD2 enzymes traditionally catalyze the conversion of oleic acid to linoleic acid by introducing a double bond at the Δ12 position. However, divergent forms of these enzymes, known as FAD2-LIKEs, have evolved to perform various other modifications, including acetylenation.
In carrot (Daucus carota), researchers have identified an unprecedented FAD2 family containing 24 members. Through heterologous expression studies in yeast and Arabidopsis, they characterized one canonical FAD2 that performs the standard oleic-to-linoleic acid conversion, three divergent FAD2-like acetylenases that transform linoleic acid into crepenynic acid, and two bifunctional FAD2s with both Δ12 and Δ14 desaturase activity. These enzymatic activities form the foundation for more complex polyacetylene biosynthesis.
The first committed step in polyacetylene biosynthesis typically involves the conversion of linoleic acid to crepenynic acid via a Δ12-acetylenase. This enzyme replaces a double bond with a triple bond by abstracting two hydrogens from positions 12/13 of linoleic acid. Crepenynic acid serves as the primary precursor for nearly 2,000 characterized polyacetylenic compounds in plants. The enzymes responsible for this conversion have been isolated and characterized from various polyacetylene-producing plants within the campanulids group, including parsley (Petroselinum crispum), English ivy (Hedera helix), and carrot.
Enzyme Type | Substrate | Product | Function in Polyacetylene Synthesis |
---|---|---|---|
Canonical FAD2 | Oleic acid | Linoleic acid | Produces substrate for acetylenases |
FAD2-like acetylenase | Linoleic acid | Crepenynic acid | First committed step; introduces first triple bond |
Bifunctional FAD2 | Crepenynic acid | Dehydrocrepenynic acid | Further modification; adds double bond adjacent to triple bond |
Polyacetylenic fatty acids serve important defensive functions in diverse organisms, having evolved independently multiple times across the tree of life. A fascinating example of convergent evolution is observed in the biosynthesis of defensive compounds like 8Z-dihydromatricaria acid, which is present in plants, fungi, and soldier beetles. This compound is concentrated in the defensive glands of soldier beetles to repel avian predators and protect eggs, demonstrating its ecological significance.
Research on soldier beetles has revealed that just three genes encoding acyl Coenzyme A-linked desaturases are sufficient for the conversion of oleic acid to 9Z,16Z-octadecadiene-12,14-diynoic acid, the 18-carbon precursor of 8Z-dihydromatricaria acid. Phylogenetic analysis confirms that these genes evolved de novo in beetles and independently from the acetylenases found in plants and fungi. This represents a remarkable case of convergent evolution where different kingdoms of life have independently developed similar biochemical solutions to the challenge of producing defensive compounds.
The repeated evolution of polyacetylene biosynthetic pathways across different lineages suggests strong selective pressure for these compounds, likely due to their effectiveness as natural pesticides and antimicrobials. In Apiaceae species like carrot, polyacetylenic lipids accumulate after pathogen attack, indicating their role in plant defense mechanisms. Their biosynthesis typically occurs in specific tissues—for example, predominantly in the root periderm of carrot—corresponding with the likely site of pathogen entry.
A particularly interesting aspect of polyacetylene biosynthesis is the discovery of bifunctional enzymes capable of catalyzing multiple steps in the pathway. Some FAD2-derived enzymes exhibit both Δ12 desaturase activity (converting oleic to linoleic acid) and Δ14 desaturase activity (converting crepenynic to dehydrocrepenynic acid). This dual functionality represents an efficient evolutionary solution for generating complex polyacetylenic compounds.
In carrot, researchers identified two bifunctional enzymes—DCAR013547 and DCAR019786—capable of catalyzing both reactions. When expressed in transgenic Arabidopsis seeds harboring a Δ12 acetylenase gene (producing crepenynic acid), these enzymes facilitated the accumulation of dehydrocrepenynic acid. Notably, this bifunctionality is not universal among FAD2 enzymes. For instance, the endogenous Arabidopsis FAD2 Δ12 oleate desaturase cannot catalyze Δ14 crepenynate desaturation, explaining why crepenynate-accumulating plants like Crepis alpina do not naturally produce dehydrocrepenynic acid without the presence of specialized bifunctional enzymes.
The progression from crepenynic acid to more complex polyacetylenes involves step-wise modifications. To produce a conjugated "ynene" system in dehydrocrepenynic acid, a double bond is inserted at position 14 by a Δ14 desaturase, which can be followed by the action of a Δ14 acetylenase to form 9-cis-octadecen-12,14-dynoic acid. These sequential modifications are facilitated by the structural constraints imposed by triple bonds, which reduce rotational freedom and carbon-carbon bond length, potentially making adjacent positions more accessible to the same or similar enzymes.
ETYA’s tetraynic structure confers rigidity and electronic properties distinct from native arachidonic acid, enabling broad-spectrum inhibition of COX and LOX isoforms. Competitive binding assays demonstrate half-maximal inhibitory concentrations (ID~50~) of 8 µM for COX, 10 µM for 5-LOX, 0.3 µM for 12-LOX, and 0.2 µM for 15-LOX in whole-cell systems [4]. Kinetic analyses reveal ETYA competes with arachidonic acid for substrate-binding pockets, increasing apparent K~m~ values without altering V~max~, consistent with classic competitive inhibition [1] [4].
Table 1: Inhibitory Potency of ETYA Against Eicosanoid Biosynthetic Enzymes
Enzyme Target | ID~50~ (µM) | Inhibition Type | Substrate Displacement |
---|---|---|---|
Cyclooxygenase | 8 | Competitive | Arachidonic acid [4] |
5-Lipoxygenase | 10 | Mixed | 5-HPETE [5] |
12-Lipoxygenase | 0.3 | Competitive | Arachidonic acid [4] |
15-Lipoxygenase | 0.2 | Competitive | Arachidonic acid [4] |
The tetraynic backbone prevents enzymatic oxygenation by introducing steric hindrance at catalytic sites while maintaining critical carboxylate and methyl-terminal interactions required for substrate recognition [4] [5]. This dual COX/LOX inhibition shifts cellular eicosanoid profiles toward non-enzymatic peroxidation products, as observed in ionophore-stimulated polymorphonuclear leukocytes where ETYA increased 5-hydroxyeicosatetraenoic acid (5-HETE) accumulation by 200–300% while suppressing leukotriene A4-derived metabolites [5].
While ETYA’s primary mechanism involves direct enzyme inhibition, its effects on 5-lipoxygenase (5-LOX) may extend to disrupting interactions with the 5-lipoxygenase activating protein (FLAP). FLAP facilitates arachidonic acid transfer to 5-LOX during leukotriene biosynthesis [6]. Although no studies directly characterize ETYA-FLAP binding, ETYA’s suppression of ionophore-induced leukotriene synthesis in macrophages [3] and neutrophils [5] suggests interference with the FLAP-5-LOX complex.
Cellular models demonstrate that ETYA pretreatment reduces 5-LOX membrane translocation, a FLAP-dependent process. In guinea pig polymorphonuclear leukocytes, 40 µM ETYA increased soluble 5-HETE levels by 2–3 fold while reducing leukotriene A4 synthase activity by >80% [5]. This paradoxical elevation of 5-HETE—a product of 5-LOX activity—alongside leukotriene suppression implies ETYA may uncouple 5-LOX from FLAP-mediated arachidonic acid channeling without fully blocking initial oxygenation steps.
ETYA exerts targeted effects on leukotriene A4 synthase, the enzyme converting 5-hydroperoxyeicosatetraenoic acid (5-HPETE) to leukotriene A4 (LTA4). In A23187-stimulated neutrophils, 50 µM ETYA reduced LTA4-derived dihydroxy acids by 90% while increasing 5-HETE levels, indicating preferential inhibition of the dehydration step catalyzed by LTA4 synthase [5]. Stable isotope dilution assays confirmed this metabolic shift results from direct enzyme inhibition rather than substrate depletion.
Mechanistic Model of LTA4 Synthase Inhibition
This targeted inhibition holds therapeutic potential for diseases driven by leukotriene excess, such as asthma and rheumatoid arthritis, where LTA4 serves as the precursor for pro-inflammatory LTB4 and cysteinyl leukotrienes [2] [6].
5,8,11,14-Eicosatetraynoic acid represents a pivotal molecular entity in the regulation of lipid metabolism through its multifaceted interactions with peroxisome proliferator-activated receptor signaling pathways. This arachidonic acid analog demonstrates profound capacity to modulate cellular lipid homeostasis via complex transcriptional and post-transcriptional mechanisms that integrate metabolic and inflammatory signaling cascades [1] [2].
The transcriptional regulation of lipid homeostasis by 5,8,11,14-eicosatetraynoic acid occurs primarily through its function as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma [1] [2]. Experimental evidence demonstrates that 5,8,11,14-eicosatetraynoic acid exhibits high-affinity binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha, resulting in conformational changes that promote heterodimerization with retinoid X receptor alpha and subsequent binding to peroxisome proliferator response elements within target gene promoters [3] [4].
The molecular mechanism of peroxisome proliferator-activated receptor alpha activation by 5,8,11,14-eicosatetraynoic acid involves the stabilization of the receptor's active conformation through specific amino acid interactions within the ligand-binding pocket. Structural analyses reveal that 5,8,11,14-eicosatetraynoic acid coordinates with critical residues in the peroxisome proliferator-activated receptor alpha ligand-binding domain, particularly those involved in coactivator recruitment and transcriptional activation [4]. This binding event triggers the recruitment of transcriptional coactivators, including peroxisome proliferator-activated receptor gamma coactivator-1 alpha and CREB-binding protein, which facilitate chromatin remodeling and enhance gene transcription [3].
The transcriptional targets of 5,8,11,14-eicosatetraynoic acid-activated peroxisome proliferator-activated receptor alpha include genes encoding enzymes involved in fatty acid oxidation, including acyl-coenzyme A oxidase, carnitine palmitoyltransferase I, and medium-chain acyl-coenzyme A dehydrogenase [2] [3]. Research findings demonstrate that treatment with 5,8,11,14-eicosatetraynoic acid at concentrations of 40-80 micromolar results in 2-3 fold increases in the messenger ribonucleic acid abundance of these oxidative enzymes in hepatic tissue [2].
Peroxisome proliferator-activated receptor gamma activation by 5,8,11,14-eicosatetraynoic acid contributes to anti-inflammatory gene expression and the resolution of inflammatory responses [5] [6]. This receptor subtype demonstrates moderate affinity binding to 5,8,11,14-eicosatetraynoic acid, with functional outcomes including the upregulation of genes encoding inhibitor of nuclear factor-kappa B alpha and interleukin-10, while simultaneously suppressing pro-inflammatory cytokine production [7].
The coordinate regulation of lipid synthesis and oxidation by 5,8,11,14-eicosatetraynoic acid involves complex interactions between peroxisome proliferator-activated receptor-dependent and independent pathways. Studies utilizing mice fed 5,8,11,14-eicosatetraynoic acid demonstrate that while peroxisomal acyl-coenzyme A oxidase messenger ribonucleic acid abundance increases significantly, fatty acid synthase expression is not suppressed, indicating that peroxisome proliferator-activated receptor activation alone does not account for all metabolic effects of this compound [2] [8].
Target Gene | Fold Change | Concentration (μM) | Tissue | Reference |
---|---|---|---|---|
Acyl-coenzyme A oxidase | 2.5-fold increase | 40-80 | Hepatic | Clarke et al., 1997 |
Carnitine palmitoyltransferase I | 1.8-fold increase | 30-60 | Hepatic | Clarke et al., 1997 |
Fatty acid synthase | No suppression | 40-80 | Hepatic | Clarke et al., 1997 |
Inhibitor of nuclear factor-kappa B alpha | 2.1-fold increase | 20-40 | Macrophages | Woo et al., 2024 |
The post-transcriptional regulation of mitogen-activated protein kinase phosphatase-1 by 5,8,11,14-eicosatetraynoic acid represents a novel mechanism independent of peroxisome proliferator-activated receptor signaling [9] [1]. This regulation occurs through the human antigen R ribonucleoprotein complex, which binds to adenine-uridine-rich elements within the 3-prime untranslated region of mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid [10] [11].
The molecular mechanism involves 5,8,11,14-eicosatetraynoic acid-induced cytoplasmic translocation of human antigen R from the nucleus, where it forms stabilizing complexes with mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid [9] [12]. This ribonucleoprotein complex formation protects the messenger ribonucleic acid from degradation by cellular ribonucleases, resulting in extended half-life and increased protein expression [10] [11].
Experimental evidence demonstrates that treatment with 5,8,11,14-eicosatetraynoic acid at concentrations of 10-30 micromolar increases mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid stability from approximately 50 minutes to greater than 180 minutes in primary rat astrocytes and microglia [9]. This stabilization effect is completely abolished by small interfering ribonucleic acid-mediated knockdown of human antigen R, confirming the requirement for this ribonucleic acid-binding protein in the regulatory mechanism [9].
The functional consequences of enhanced mitogen-activated protein kinase phosphatase-1 expression include the dephosphorylation and inactivation of mitogen-activated protein kinases, particularly c-Jun N-terminal kinase and p38 mitogen-activated protein kinase [10] [11]. This leads to the suppression of downstream inflammatory signaling pathways, including nuclear factor-kappa B and activator protein-1 activation, resulting in decreased production of pro-inflammatory cytokines and chemokines [9] [12].
The temporal dynamics of human antigen R-mitogen-activated protein kinase phosphatase-1 interaction reveal that human antigen R binding to mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid peaks within 2-4 hours of 5,8,11,14-eicosatetraynoic acid treatment, while the association gradually decreases over extended incubation periods [10]. This temporal pattern suggests that the regulatory mechanism serves as an immediate response to inflammatory stimuli rather than a sustained metabolic reprogramming event [12].
Parameter | Control | 5,8,11,14-Eicosatetraynoic Acid | Human Antigen R Knockdown | Reference |
---|---|---|---|---|
Mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid half-life (min) | 50 | >180 | 78 | Woo et al., 2012 |
Human antigen R cytoplasmic localization | 20% | 65% | N/A | Woo et al., 2012 |
c-Jun N-terminal kinase phosphorylation | 100% | 35% | 85% | Woo et al., 2012 |
Chemokine C-C motif ligand 2 expression | 100% | 25% | 90% | Woo et al., 2012 |
The interaction between 5,8,11,14-eicosatetraynoic acid and endogenous fatty acid biosynthetic pathways represents a complex regulatory network that modulates both omega-3 and omega-6 polyunsaturated fatty acid metabolism [13] [14]. This cross-talk occurs through multiple mechanisms, including competitive inhibition of desaturase enzymes, substrate competition for elongation and desaturation reactions, and metabolic channeling effects that alter the relative flux through parallel biosynthetic pathways [2] [8].
The primary site of interaction involves the delta-6 fatty acid desaturase enzyme, which represents the rate-limiting step in the conversion of linoleic acid to arachidonic acid and alpha-linolenic acid to eicosapentaenoic acid [13] [14]. 5,8,11,14-Eicosatetraynoic acid functions as a competitive inhibitor of this enzyme, with apparent inhibition constants in the low micromolar range for both omega-3 and omega-6 substrates [2].
Metabolic consequences of 5,8,11,14-eicosatetraynoic acid interference with fatty acid desaturation include the accumulation of precursor fatty acids and depletion of downstream metabolites. Specifically, fatty acid composition analyses reveal that 5,8,11,14-eicosatetraynoic acid treatment results in increased concentrations of linoleic acid and alpha-linolenic acid, while decreasing concentrations of arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid in cellular membranes [2] [8].
The reciprocal regulation between omega-3 and omega-6 pathways in the presence of 5,8,11,14-eicosatetraynoic acid demonstrates pathway-specific effects that favor the omega-3 biosynthetic route. This selectivity may result from differential enzyme affinities or compartmentalization effects that preferentially channel alpha-linolenic acid toward elongation and desaturation reactions [13] [14].
Eicosanoid production is significantly altered by 5,8,11,14-eicosatetraynoic acid treatment, with decreased synthesis of both pro-inflammatory and anti-inflammatory lipid mediators derived from arachidonic acid. The inhibition of cyclooxygenase and lipoxygenase pathways by 5,8,11,14-eicosatetraynoic acid results in reduced production of prostaglandins, thromboxanes, and leukotrienes, while simultaneously limiting the availability of arachidonic acid substrate for these reactions [15] [16].
The membrane incorporation of 5,8,11,14-eicosatetraynoic acid represents an additional mechanism of metabolic interaction, as this compound competes with endogenous fatty acids for esterification into phospholipids [17] [18]. The positional specificity of 5,8,11,14-eicosatetraynoic acid incorporation mirrors that of arachidonic acid, with preferential incorporation into the sn-2 position of phosphatidylcholine and phosphatidylethanolamine [17].
Regulatory feedback mechanisms involving 5,8,11,14-eicosatetraynoic acid metabolites include the modulation of transcription factors that control fatty acid biosynthetic enzyme expression. The compound influences the activity of sterol regulatory element-binding protein-1c and carbohydrate-responsive element-binding protein, which regulate the transcription of genes encoding fatty acid synthase, acetyl-coenzyme A carboxylase, and stearoyl-coenzyme A desaturase [8] [19].
Pathway Component | Control Activity | 5,8,11,14-Eicosatetraynoic Acid Effect | Percentage Change | Reference |
---|---|---|---|---|
Delta-6 fatty acid desaturase | 100% | Competitive inhibition | -60% | Clarke et al., 1997 |
Linoleic acid to gamma-linolenic acid conversion | 100% | Reduced flux | -55% | Clarke et al., 1997 |
Alpha-linolenic acid to stearidonic acid conversion | 100% | Reduced flux | -45% | Clarke et al., 1997 |
Arachidonic acid membrane content | 100% | Decreased incorporation | -40% | Clarke et al., 1997 |
Prostaglandin E2 synthesis | 100% | Inhibited production | -85% | Hitchcock et al., 1981 |
Leukotriene B4 synthesis | 100% | Inhibited production | -90% | Hitchcock et al., 1981 |